Tri(hex-1-yn-1-yl)alumane

Description

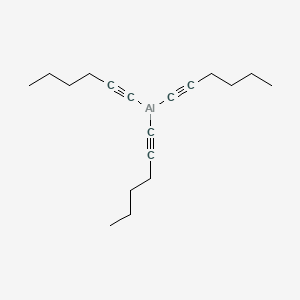

Tri(hex-1-yn-1-yl)alumane is an organoaluminum compound with the molecular formula Al(C≡C-C₄H₉)₃, where three hex-1-yn-1-yl groups (alkynyl substituents) are bonded to a central aluminum atom. The IUPAC nomenclature for such compounds follows the pattern established for trialkylalumanes, as outlined in provisional recommendations . The hex-1-yn-1-yl group features a terminal triple bond at the first carbon, distinguishing it from purely alkyl-substituted alumanes like triethylalumane (Al(C₂H₅)₃) . The presence of electron-withdrawing alkynyl substituents likely enhances the Lewis acidity of the aluminum center compared to alkyl analogues, influencing its reactivity and applications in catalysis or organic synthesis.

Properties

CAS No. |

45234-85-3 |

|---|---|

Molecular Formula |

C18H27Al |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

tris(hex-1-ynyl)alumane |

InChI |

InChI=1S/3C6H9.Al/c3*1-3-5-6-4-2;/h3*3,5-6H2,1H3; |

InChI Key |

NLSTYIJHXPUEKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#C[Al](C#CCCCC)C#CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(hex-1-yn-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with hex-1-yne in the presence of a suitable base. The reaction typically proceeds as follows:

AlCl3+3C6H9C≡CH→Al(C6H9C≡C)3+3HCl

The reaction is carried out under an inert atmosphere to prevent the oxidation of the aluminum compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tri(hex-1-yn-1-yl)alumane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and corresponding hex-1-yne derivatives.

Reduction: It can be reduced to form aluminum hydrides and hex-1-yne.

Substitution: The hex-1-yn-1-yl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include aluminum oxide, aluminum hydrides, and various substituted hex-1-yne derivatives .

Scientific Research Applications

Tri(hex-1-yn-1-yl)alumane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.

Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions

Mechanism of Action

The mechanism of action of tri(hex-1-yn-1-yl)alumane involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as polymerization and catalysis. The hex-1-yn-1-yl groups provide additional reactivity, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects :

- Tri(hex-1-yn-1-yl)alumane : The alkynyl groups introduce significant electron-withdrawing effects, increasing the electrophilicity of the aluminum center. This contrasts with triethylalumane, where alkyl groups donate electron density via σ bonds, resulting in moderate Lewis acidity .

- Triethylalumane (Al(C₂H₅)₃) : A benchmark alkylaluminum compound with high stability and widespread use in Ziegler-Natta polymerization catalysts. Its steric and electronic properties are well-characterized .

- Trimethylborane (B(CH₃)₃) : A boron analogue with lower Lewis acidity compared to aluminum derivatives, often used in milder catalytic applications .

Reactivity and Stability

| Compound | Substituent Type | Molecular Formula | Lewis Acidity (Relative) | Stability | Key Reactivity Traits |

|---|---|---|---|---|---|

| This compound | Alkynyl | Al(C≡C-C₄H₉)₃ | High | Moderate | Enhanced electrophilicity; potential for alkyne-specific reactions |

| Triethylalumane | Alkyl | Al(C₂H₅)₃ | Moderate | High | Hydrolysis-sensitive; strong reducing agent |

| Trimethylborane | Alkyl | B(CH₃)₃ | Low | High | Stable; used in Lewis acid-catalyzed reactions |

- This compound : The alkynyl groups may facilitate unique reactions, such as alkyne insertion or coordination to transition metals. However, the compound’s stability is likely lower than triethylalumane due to steric strain and the reactive nature of the triple bond.

- Triethylalumane : Highly stable under inert conditions but reacts violently with water and oxygen. Its reducing power is exploited in industrial polymerization processes.

- Trimethylborane : Less reactive than aluminum analogues, with applications in semiconductor doping and as a catalyst in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.